Azobenzene, 4-(phenylazo)-

Übersicht

Beschreibung

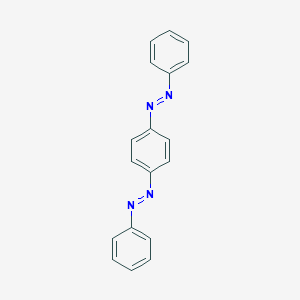

Azobenzene, 4-(phenylazo)- is an azobenzene derivative . It contains a total of 38 bonds, including 24 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 2 N azo-derivatives .

Synthesis Analysis

Azobenzene, 4-(phenylazo)- can be synthesized by various methods. For instance, it can be synthesized by reacting p-aminobenzoic acid with nitrosobenzene . Another method involves the azo coupling reaction between aniline diazonium salt and activated phenol .

Molecular Structure Analysis

The molecular formula of Azobenzene, 4-(phenylazo)- is C18H14N4 . It contains 38 bonds in total, including 24 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 2 N azo-derivatives .

Chemical Reactions Analysis

Azobenzene, 4-(phenylazo)- undergoes photoisomerization reactions. For instance, it isomerizes upon UV irradiation from its E isomer to its Z isomer and reverts back at light above 400 nm . A study on hydroxy-substituted azobenzenes using a modified commercial flash photolysis spectrometer has been reported, which could provide insights into the photoinduced isomerization reactions of Azobenzene, 4-(phenylazo)- .

Physical And Chemical Properties Analysis

Azobenzene, 4-(phenylazo)- has a molecular weight of 286.3 g/mol . It has a XLogP3 value of 5.6, indicating its lipophilicity . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It also has 4 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Photochromic Switching of DNA Helicity : Azobenzene derivatives can bind with double-stranded DNA, allowing photoisomerization to induce changes in DNA structure. This process, which is reversible, can stabilize or destabilize the B-DNA secondary structure, potentially controlling a broad range of biological processes (Deiana et al., 2016).

Photoswitchable Azoheterocycles in Coordination Chemistry : The synthesis of phenylazoimidazoles presents potential applications as photodissociable ligands in coordination chemistry. These compounds show excellent switching behavior between trans and cis forms upon irradiation, which is crucial for applications in molecular electronics and materials science (Wendler et al., 2012).

Relationship with the Golden Ratio : The photoisomerization of azobenzene oligomers from a "strip"-like to a "spring"-like conformation reveals a connection between their geometrical and elastic properties and the Golden Ratio, suggesting applications in nanotechnology and material science (Benassi, 2013).

Reversible Liquefaction and Solidification in Adhesives : Certain azobenzene compounds can undergo photochemically reversible liquefaction and solidification, which has implications for creating reworkable adhesives. Their adhesion properties can be manipulated by light, which is significant for materials engineering (Akiyama et al., 2014).

Optical Image Storage Devices : Bent-shaped azobenzene monomers, when mixed with liquid crystals, show potential in creating optical image storage devices. They exhibit specific thermal relaxation times useful for data storage technologies (Lutfor et al., 2009).

Photochemical Properties in Multi-azobenzene Compounds : Multi-azobenzene compounds like bis[4-(phenylazo)phenyl]amine and tris[4-(phenylazo)phenyl]amine show unique photochemical properties. Their photoswitching behaviors and isomer-specific thermal lifetimes have implications in photochemistry and molecular engineering (Bahrenburg et al., 2013).

Molecular Switching on Surfaces : Azobenzene derivatives can function as molecular switches on metal surfaces like Ag(111), with applications in nanotechnology and surface science (Scheil et al., 2016).

Carcinogenicity Studies : Azobenzene analogues have been studied in vitro to discern their structural requirements for carcinogenicity, contributing to pharmaceutical and toxicological research (Ashby et al., 1980).

Azopolyimide Membranes in Gas Separation : Azopolyimide membranes containing azobenzene groups show potential in controlled gas separation, relevant to environmental and chemical engineering (Nocoń-Szmajda et al., 2021).

Supramolecular Self-Assembly : Azobenzene compounds are used in the supramolecular self-assembly of molecules like peptides, extending their applications to material science and nanotechnology (Ma et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Azobenzenes, including Azobenzene, 4-(phenylazo)-, continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability . They are being explored for promising technological innovations in areas such as chemical sensing, organic transistors, and cell signaling . The synthetic versatility and adaptive properties of azobenzenes continue to inspire new research directions .

Eigenschaften

IUPAC Name |

phenyl-(4-phenyldiazenylphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-3-7-15(8-4-1)19-21-17-11-13-18(14-12-17)22-20-16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYZYCHWGGSYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283337, DTXSID401043576 | |

| Record name | 1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azobenzene, 4-(phenylazo)- | |

CAS RN |

1161-45-1, 36369-22-9 | |

| Record name | Azobenzene, 4-(phenylazo)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.